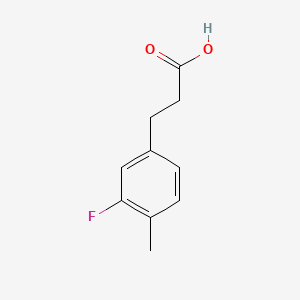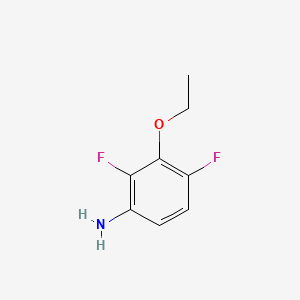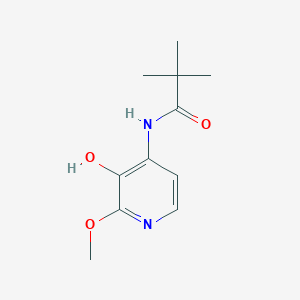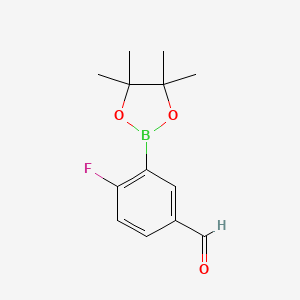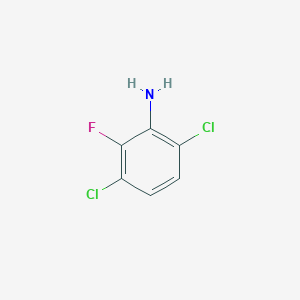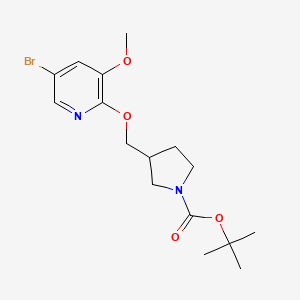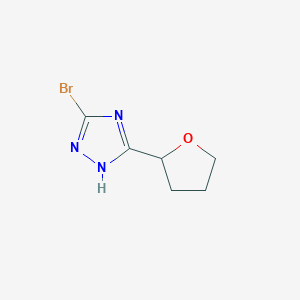
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
描述
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a tetrahydrofuran group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Attachment of the Tetrahydrofuran Group: This step involves the nucleophilic substitution reaction where the tetrahydrofuran group is introduced, often using a suitable leaving group and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the triazole ring is a good leaving group, making the compound amenable to various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the bromine atom.
Major Products
Oxidation: Products may include lactones or carboxylic acids.
Reduction: Products typically include the corresponding de-brominated triazole.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted triazoles.
科学研究应用
Chemistry
In organic synthesis, 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
The compound’s triazole ring is a common motif in many biologically active molecules. It can be used in the design and synthesis of new drugs, particularly as antifungal, antibacterial, and anticancer agents. The tetrahydrofuran group can enhance the compound’s solubility and bioavailability.
Industry
In materials science, this compound can be used in the development of new polymers and materials with specific properties, such as improved thermal stability or conductivity.
作用机制
The mechanism of action of 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the triazole ring can interact with biological targets through hydrogen bonding, van der Waals forces, and other interactions, leading to the modulation of biological pathways.
相似化合物的比较
Similar Compounds
3-bromo-1H-1,2,4-triazole: Lacks the tetrahydrofuran group, making it less soluble and potentially less bioavailable.
5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
3-chloro-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
The presence of both the bromine atom and the tetrahydrofuran group in 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole makes it unique
属性
IUPAC Name |
3-bromo-5-(oxolan-2-yl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h4H,1-3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLBRKSEJCGPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)
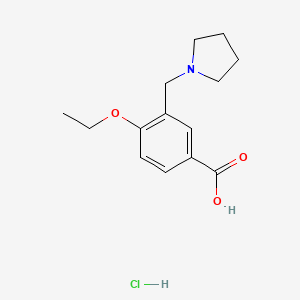
![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)
![2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride](/img/structure/B1439733.png)
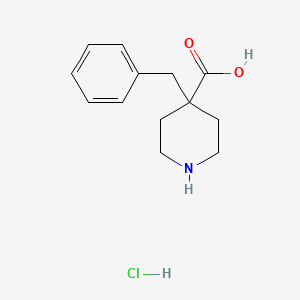

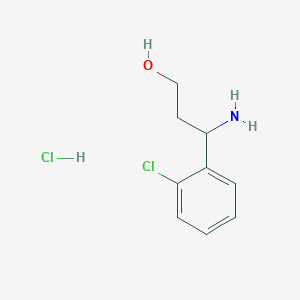
![2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1439742.png)
